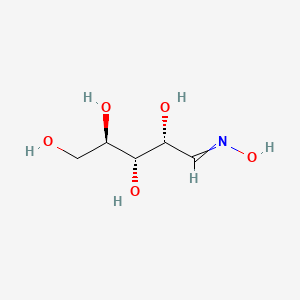
d-Arabinoseoxim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Arabinoseoxim, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO5 and its molecular weight is 165.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
d-Arabinoseoxime is derived from d-arabinose, a pentose sugar, through the formation of an oxime functional group. Its molecular structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biochemical Studies
d-Arabinoseoxime has been studied for its interactions with enzymes and its role as a substrate in biochemical pathways. Notably, it has been shown to interact with yeast hexokinase, providing insights into substrate specificity and enzyme kinetics . Such studies are crucial for understanding metabolic processes and developing enzyme inhibitors.
Pharmacological Potential
Research indicates that d-arabinoseoxime may have therapeutic potential due to its biological activity. It has been investigated for its effects on glucose metabolism, which could have implications for diabetes management . The compound's ability to modulate enzyme activity suggests it may be useful in developing new pharmacological agents targeting metabolic disorders.
Synthesis of Bioactive Compounds
As an intermediate, d-arabinoseoxime can be utilized in the synthesis of various bioactive compounds. Its derivatives are being explored for their potential health benefits, including antioxidant and anti-inflammatory properties, which are significant in the context of chronic diseases .
Case Study 1: Enzyme Interaction
A study focused on the interaction between d-arabinoseoxime and yeast hexokinase demonstrated how this compound influences enzyme activity. The findings revealed that d-arabinoseoxime acts as a competitive inhibitor, providing valuable data for the design of enzyme inhibitors used in drug development .
Case Study 2: Metabolic Regulation
Another investigation explored the role of d-arabinoseoxime in glucose metabolism. The results indicated that this compound could enhance glucose uptake in cellular models, suggesting its potential use in therapies aimed at improving insulin sensitivity .
Propiedades
Fórmula molecular |
C5H11NO5 |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
(2R,3S,4R)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/t3-,4-,5+/m1/s1 |
Clave InChI |
OKDOWAAKOUUJPX-WDCZJNDASA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H](C=NO)O)O)O)O |
SMILES canónico |
C(C(C(C(C=NO)O)O)O)O |
Sinónimos |
arabinose, oxime D-arabinose oxime D-arabinose oxime, (E)-isomer D-arabinose oxime, (Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















